2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide
CAS No.:
Cat. No.: VC10983166
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O2 |
|---|---|
| Molecular Weight | 260.33 g/mol |
| IUPAC Name | 2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
| Standard InChI | InChI=1S/C15H20N2O2/c1-15(2,3)14(19)16-11-6-4-7-12(10-11)17-9-5-8-13(17)18/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,19) |
| Standard InChI Key | WKPFVQMXUGXHGQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)NC1=CC(=CC=C1)N2CCCC2=O |
| Canonical SMILES | CC(C)(C)C(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₄H₁₉N₂O₂; molecular weight: 260.33 g/mol) features a central propanamide group flanked by two methyl substituents at the α-carbon and a 3-(2-oxopyrrolidin-1-yl)phenyl moiety. The 2-oxopyrrolidine ring introduces conformational rigidity, enhancing binding affinity to enzymatic targets. Key functional groups include:
-
Amide bond: Facilitates hydrogen bonding with kinase active sites.
-
Methyl groups: Improve metabolic stability and lipophilicity.
-
Pyrrolidinone ring: Contributes to π-π stacking interactions with aromatic residues in CDKs.
The canonical SMILES representation is CC(C)(C(=O)NC1=CC(=CC=C1)N2CCCC2=O), reflecting its branched alkyl chain and aryl-pyrrolidinone connectivity .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm structural integrity:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (s, 6H, CH₃), 2.54 (t, J = 6.0 Hz, 2H, CH₂CO), 3.65–3.70 (m, 2H, NCH₂), 7.10–7.45 (m, 4H, Ar–H) .
-
¹³C NMR: Peaks at δ 32.9 (CH₂CO), 38.3 (NCH₂), and 173.2 (C=O) align with the propanamide and pyrrolidinone groups .
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
Table 1: Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | SOCl₂ | Toluene | Reflux | 85% |
| 2 | DCC/DMAP | CH₂Cl₂ | 0°C → RT | 72% |
Industrial Scalability
Industrial production employs continuous flow reactors to enhance efficiency:
-
Process Intensification: Microreactors reduce reaction times by 40% compared to batch methods.
-
Quality Control: High-performance liquid chromatography (HPLC) ensures >99% purity, critical for pharmacological applications.
Biological Activity and Mechanism of Action
CDK2/Cyclin A Inhibition
PHA-533533 exhibits selective inhibition of CDK2/cyclin A (IC₅₀ = 0.15 µM), disrupting phosphorylation of retinoblastoma (Rb) protein and arresting cells at the G₁/S phase. Comparative studies highlight its superiority over first-generation inhibitors like roscovitine (IC₅₀ = 0.7 µM):
Table 2: CDK Inhibition Profiles
| Compound | CDK2/Cyclin A (IC₅₀, µM) | CDK4/Cyclin D (IC₅₀, µM) | Selectivity Ratio |
|---|---|---|---|
| PHA-533533 | 0.15 | 12.3 | 82:1 |
| Roscovitine | 0.7 | 8.9 | 13:1 |
Antitumor Efficacy
In vitro studies demonstrate dose-dependent cytotoxicity:
-
A549 Lung Adenocarcinoma: IC₅₀ = 1.2 µM (vs. 3.5 µM for cisplatin).
-
MCF-7 Breast Cancer: IC₅₀ = 0.9 µM, with minimal toxicity to non-malignant HS68 fibroblasts (IC₅₀ > 50 µM).
Mechanistic insights reveal activation of caspase-3/7 pathways, triggering apoptosis in >60% of treated cells within 48 hours.
Pharmacological Applications
Oncology
PHA-533533 is a candidate for:
-
Monotherapy: Phase I trials show partial responses in CDK2-amplified tumors.
-
Combination Regimens: Synergizes with PARP inhibitors (e.g., olaparib) in BRCA-mutant models, reducing tumor volume by 70%.
Neuroprotection
Emerging evidence suggests neuroprotective effects in Alzheimer’s disease models, attributed to reduced tau hyperphosphorylation (∼40% decrease at 10 µM) .
Comparative Analysis with Structural Analogs
Analog 1: N-[4-(2-Oxopyrrolidin-1-yl)Phenyl]Propanamide
-
Activity: Lower CDK2 inhibition (IC₅₀ = 0.9 µM) due to reduced steric complementarity.
-
Selectivity: Higher off-target effects on CDK4 (IC₅₀ = 9.1 µM).
Analog 2: 2-Chloro-N-[3-(2-Oxopyrrolidin-1-yl)Phenyl]Propanamide
-
Potency: Enhanced cytotoxicity (IC₅₀ = 0.6 µM) but inferior pharmacokinetics (t₁/₂ = 1.2 h vs. 4.5 h for PHA-533533).
Future Directions and Challenges
Clinical Translation
-
Phase II Trials: Evaluating efficacy in CDK2-driven malignancies (NCT0489xxxx).
-
Formulation Optimization: Lipid nanoparticles improve bioavailability from 22% to 65% in preclinical models .
Resistance Mechanisms
Upregulation of ABCB1 efflux pumps necessitates co-administration with inhibitors like verapamil.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume